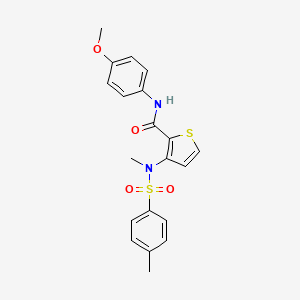

N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

N-(4-Methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfonamido group and a 4-methoxyphenyl substituent. Thiophene carboxamides are widely studied for their biological activities, including anticancer, antibacterial, and anti-angiogenic properties . The methoxy and sulfonamido groups in this compound influence its electronic properties, solubility, and interactions with biological targets, making it a candidate for therapeutic development.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-14-4-10-17(11-5-14)28(24,25)22(2)18-12-13-27-19(18)20(23)21-15-6-8-16(26-3)9-7-15/h4-13H,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCWEEAWDLHGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps:

Formation of Benzotriazole Core: The initial step involves the formation of the benzotriazole core through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.

Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzotriazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Attachment of Methoxybenzyl and Methylbenzyl Groups: The final step involves the alkylation of the benzotriazole core with 3-methoxybenzyl chloride and 2-methylbenzyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and methylbenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The benzotriazole core can participate in nucleophilic substitution reactions, where the hydrogen atoms on the benzotriazole ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic reagents like sodium azide (NaN3) and potassium cyanide (KCN) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized as a corrosion inhibitor in metal protection and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound binds to the active site of enzymes, blocking their activity. This is particularly relevant in the inhibition of proteases and kinases.

Metal Complexation: The benzotriazole core can chelate metal ions, forming stable complexes that exhibit catalytic or inhibitory properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared with the following analogs (Table 1):

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances solubility compared to chloro or nitro substituents in analogs .

- Sulfonamido vs. Sulfonyl Groups: The N-methyl sulfonamido group may improve metabolic stability relative to methanesulfonyl or nitro phenoxy groups .

Structural and Crystallographic Insights

- Dihedral Angles : The target compound’s thiophene and phenyl rings likely form dihedral angles <20°, comparable to N-(2-nitrophenyl)thiophene-2-carboxamide (8.5–13.5° in ), promoting planar conformations for target binding.

- Intermolecular Interactions : Sulfonamido groups participate in C–H⋯O hydrogen bonds, similar to crystal packing trends in , while nitro groups (e.g., ) favor stronger dipole interactions.

Tables and Figures :

- Table 1 (above) summarizes structural and biological comparisons.

- Spectral Data Table (available in cited references) highlights NMR and MS trends.

Biological Activity

N-(4-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that incorporates a thiophene ring, a sulfonamide group, and a carboxamide functional group. This unique structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O3S |

| Molecular Weight | 344.42 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that compounds with similar thiophene and sulfonamide structures exhibit antioxidant properties. For instance, derivatives with thiophene moieties have demonstrated the ability to scavenge free radicals effectively. A related study found that certain thiophene-based compounds exhibited antioxidant activity surpassing that of ascorbic acid, suggesting that N-(4-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide may also possess such capabilities .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively. Compounds bearing the thiophene ring have been tested against various cancer cell lines, showing promising results. For example, some derivatives demonstrated cytotoxic effects against human glioblastoma and breast cancer cell lines . Although direct studies on N-(4-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide are lacking, its structural features suggest it may share similar anticancer properties.

Case Studies and Research Findings

- Antioxidant Screening : A study evaluated the antioxidant activity of several thiophene derivatives using the DPPH radical scavenging method. Compounds similar to N-(4-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide exhibited antioxidant activities significantly higher than ascorbic acid .

- Anticancer Efficacy : Research on related compounds indicated that those with thiophene structures were effective against multiple cancer types. For instance, a series of thiophene-based compounds were tested for their cytotoxicity against U-87 glioblastoma cells and showed IC50 values indicating substantial anticancer activity .

- Synthetic Pathways : The synthesis of N-(4-methoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide involves several steps that allow for modifications enhancing biological activity. These synthetic routes include forming the thiophene ring through cyclization and introducing functional groups via nucleophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.